1-(2,2-Diphenylethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2,2-Diphenylethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a 2,2-diphenylethoxy group and a 4-(2-fluorophenyl)piperazine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(2,2-diphenylethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN2O2.2ClH/c28-26-13-7-8-14-27(26)30-17-15-29(16-18-30)19-24(31)20-32-21-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23;;/h1-14,24-25,31H,15-21H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKUXWHGLRZXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Diphenylethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- A diphenylethoxy group
- A piperazine moiety substituted with a fluorophenyl group
- A propanol backbone
These structural features suggest potential interactions with various biological targets, particularly in the central nervous system (CNS) and other systems governed by neurotransmitter activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and transporters. The following mechanisms have been identified:
- Serotonin Receptor Modulation : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : The compound may also exhibit dopaminergic activity, which can be beneficial in treating disorders such as schizophrenia or depression.
- Nucleoside Transporter Inhibition : Preliminary studies suggest that analogs of this compound may inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleoside metabolism and signaling pathways in cancer cells .
In Vitro Studies
Research indicates that the compound exhibits significant biological activities in vitro:
- Cell Viability : Studies show that it does not adversely affect cell viability at therapeutic concentrations.
- Inhibition of Nucleoside Uptake : The compound has been shown to inhibit the uptake of radiolabeled nucleosides in cultured cells, indicating potential for use in cancer therapy by disrupting nucleotide availability .
Case Studies
Several case studies highlight the potential applications of compounds similar to this compound:
- Cancer Treatment : A study involving a structurally related compound demonstrated effective inhibition of tumor growth in xenograft models by targeting ENT pathways .
- Psychiatric Disorders : Research on piperazine derivatives has shown efficacy in reducing anxiety-like behaviors in rodent models, suggesting potential applications for treating anxiety disorders .
Data Summary
Below is a summary table of key findings related to the biological activity of the compound:
Scientific Research Applications
Unfortunately, information regarding specific applications of the compound "1-(2,2-diphenylethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride" is limited within the provided search results. However, based on the available data, we can infer potential applications and related compounds:
Chemical Information
Related Compounds and Potential Applications
- FPMINT Analogues and ENT2-Selective Inhibitors:
- The search results mention a study focusing on "4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)" and its analogues as equilibrative nucleoside transporter (ENT) inhibitors .
- ENTs are crucial in nucleotide synthesis, adenosine regulation, and chemotherapy .
- FPMINT is more selective to ENT2 than ENT1, and the study aimed to screen FPMINT analogues and study their structure-activity relationship .
- "1-(2,2-diphenylethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride" shares a 2-fluorophenylpiperazine moiety, which might suggest a potential application as an ENT inhibitor or related pharmacological activity .
Comparison with Similar Compounds
Research Findings and Implications
Piperazine Substitutions : Fluorine at the 2-position (target compound) may enhance selectivity for serotonin receptors (e.g., 5-HT1A) compared to 4-fluorophenyl derivatives, as seen in analogs like .
Alkoxy Chain Flexibility : Bulky diphenylethoxy groups in the target compound could reduce metabolic degradation compared to smaller alkoxy chains, as observed in and .
Comparative Solubility: Dihydrochloride salts universally improve solubility, but variations in aryl substituents (e.g., diphenyl vs. isopropylphenoxy) influence logP values and partition coefficients .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 1-(2,2-Diphenylethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?
Methodological Answer:
The synthesis involves coupling the diphenylethoxy and fluorophenyl-piperazine moieties via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Step 1: React 2,2-diphenylethanol with epichlorohydrin under basic conditions (e.g., KOH/EtOH) to form the epoxide intermediate.
- Step 2: Open the epoxide with 4-(2-fluorophenyl)piperazine in refluxing toluene with catalytic triethylamine to install the piperazine moiety .
- Step 3: Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 9:1) and confirm purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
- Step 4: Form the dihydrochloride salt by treating the free base with HCl gas in anhydrous ether.
Critical Note: Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂:MeOH 10:1) to minimize byproducts like unreacted epoxide or dimerization .
Advanced: How can researchers resolve contradictions in reported receptor binding profiles for this compound?
Methodological Answer:
Discrepancies in receptor affinity (e.g., α₁-adrenergic vs. 5-HT₁A) may arise from:
- Experimental Variability: Use standardized radioligand binding assays (e.g., [³H]-prazosin for α₁, [³H]-8-OH-DPAT for 5-HT₁A) with consistent membrane preparation protocols (e.g., rat cortex homogenates) .
- Salt Form Impact: Compare free base and dihydrochloride forms, as protonation states affect membrane permeability. Perform solubility studies in PBS (pH 7.4) and calculate logD values (shake-flask method, octanol/water) .
- Data Normalization: Express results as % inhibition relative to reference antagonists (e.g., phentolamine for α₁) and validate with at least three independent replicates.
Basic: What analytical methods are suitable for quantifying impurities in this compound?
Methodological Answer:
- HPLC-UV: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detect at 254 nm. Identify impurities (e.g., des-fluoro byproduct) by spiking with reference standards .
- LC-MS/MS: Confirm molecular ions (e.g., m/z 507.2 [M+H]⁺ for the parent compound) and fragment patterns. Use high-resolution MS (Q-TOF) to distinguish isobaric impurities.
- Limit of Detection (LOD): Validate at 0.1% w/w using ICH Q3A guidelines.
Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the 2-fluorophenyl group in piperazine-based analogs?
Methodological Answer:
- Analog Synthesis: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) substituents. Use Buchwald-Hartwig coupling for regioselective aryl installation .
- Pharmacological Profiling: Test analogs in functional assays (e.g., calcium flux for GPCR activation) and compare EC₅₀ values.
- Computational Modeling: Perform molecular docking (AutoDock Vina) into α₁-adrenergic receptor homology models to assess steric/electronic interactions of the fluorophenyl group .
Basic: What precautions are necessary for handling the dihydrochloride salt during in vivo studies?
Methodological Answer:
- Stability: Store lyophilized powder at -20°C under argon. Avoid repeated freeze-thaw cycles.
- Dosing Solutions: Prepare in saline (pH-adjusted to 5.5–6.0 with NaOH) to prevent precipitation. Filter-sterilize (0.22 µm) before intraperitoneal administration.
- Toxicity Screening: Conduct acute toxicity studies in rodents (OECD 423) with monitoring of respiratory depression or arrhythmias, linked to α₁ antagonism .
Advanced: How can chiral resolution be achieved for the propan-2-ol moiety in this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak AD-H column (250 × 4.6 mm) with n-hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomers at 220 nm .
- Enzymatic Resolution: Incubate racemic mixture with lipase B (Candida antarctica) in tert-butyl methyl ether to selectively esterify the (R)-enantiomer.
- X-ray Crystallography: Confirm absolute configuration by growing single crystals in ethanol/water (1:1) and solving the structure (Mo-Kα radiation, λ = 0.71073 Å) .
Basic: What in vitro models are appropriate for assessing this compound’s metabolic stability?
Methodological Answer:
- Hepatic Microsomes: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound loss via LC-MS/MS .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
Advanced: How can researchers design a robust formulation for improving this compound’s oral bioavailability?
Methodological Answer:
- Solid Dispersion: Prepare amorphous dispersions with Soluplus® (1:3 w/w) via hot-melt extrusion (160°C, 100 rpm). Characterize by DSC (Tg ~75°C) and dissolution testing (USP II, 900 mL pH 6.8 buffer) .
- Lipid-Based Systems: Encapsulate in self-emulsifying drug delivery systems (SEDDS) using Capryol PGMC, Cremophor EL, and Labrasol (30:40:30). Evaluate droplet size (DLS < 150 nm) and in vivo absorption (rat PK studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
